molecular formula C11H12BrNO4 B7614408 (2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid

(2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid

Cat. No.: B7614408
M. Wt: 302.12 g/mol
InChI Key: SSXFPIXHYNCVTM-SSDOTTSWSA-N
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Description

(2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a bromophenoxy group, which imparts unique chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol and ®-2-aminopropanoic acid.

    Formation of the Acylating Agent: 3-bromophenol is reacted with an acylating agent, such as acetyl chloride, to form 3-bromophenoxyacetyl chloride.

    Amidation Reaction: The 3-bromophenoxyacetyl chloride is then reacted with ®-2-aminopropanoic acid under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amines or Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[[2-(4-chlorophenoxy)acetyl]amino]propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-[[2-(3-fluorophenoxy)acetyl]amino]propanoic acid: Similar structure but with a fluorine atom instead of bromine.

    (2R)-2-[[2-(3-iodophenoxy)acetyl]amino]propanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid imparts unique reactivity and properties compared to its analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in its interactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXFPIXHYNCVTM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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